
2-Iodo-3-methoxyaniline
Vue d'ensemble
Description
2-Iodo-3-methoxyaniline is a chemical compound with the molecular formula C7H8INO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, one method involves the Larock heteroannulation of Boc-masked this compound and the TES alkyne using palladium(II) acetate, potassium carbonate, and lithium chloride in DMF at 100 °C .Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 8 hydrogen atoms, 1 iodine atom, and 1 nitrogen atom . The InChI Key for this compound is MIYUYGHVCASWTR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 249.049 Da . It has a density of 1.8±0.1 g/cm3 and a boiling point of 300.9±32.0 °C at 760 mmHg .Applications De Recherche Scientifique
Luminescence Properties in Solid State
Research has explored the structural and luminescence properties of crystals like N-(3,5-diiodosalicylidene)-2-methoxyaniline. These studies have focused on the fluorescence spectra of these compounds, which show a fluorescence band at around 600 nm by excitation at 480 nm. Such research is pivotal in understanding the fluorescence intensities and structural arrangements of these compounds, potentially contributing to advancements in material science and luminescence studies (Tsuchimoto et al., 2016).
Environmental Applications
The evaluation of Fenton-like oxidation for the degradation of methoxyanilines, including 2-methoxyaniline, has been conducted. This research is significant for environmental chemistry, particularly in the treatment of wastewater containing toxic chemicals. It explores the use of alternative sources of iron, like laterite soil, in the degradation process, emphasizing the environmental implications and potential applications in wastewater treatment and environmental remediation (Chaturvedi & Katoch, 2020).
Conducting Polymer Chemistry
Studies have been conducted on poly-o-methoxyaniline, a soluble conducting polymer derived from ortho-methoxyaniline. This research is relevant for industrial applications and understanding conducting polymer chemistry. The properties of these polymers, such as conductivity and solubility, are investigated, which could have implications in various fields like electronics, material science, and industrial chemistry (Macinnes & Funt, 1988).
Electrooxidation Studies
Electrooxidation of o-methoxyaniline has been studied through electrochemical and surface-enhanced Raman scattering methods. This research provides insights into the mechanisms of electropolymerization, which is crucial for developing new materials with specific electrical properties. Such studies are fundamental in the field of electrochemistry and material science (Widera et al., 1997).
Chemical Synthesis and Biological Activities
Research on compounds like 5-ethylsulfonyl-2-methoxyaniline, synthesized from 2-methoxyaniline derivatives, has shown their utility in preparing compounds with various biological activities. These activities include kinase inhibition and potential applications in pharmaceuticals and medicinal chemistry. Such studies are vital for drug discovery and development (Johnson et al., 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
It is commonly used as an intermediate in organic synthesis , which suggests that its targets could vary depending on the specific compounds it is used to synthesize.
Mode of Action
As an intermediate in organic synthesis , its interaction with its targets would depend on the specific reactions it is involved in.
Biochemical Pathways
As an intermediate in organic synthesis , it could potentially be involved in a variety of biochemical pathways depending on the final compounds it is used to produce.
Result of Action
It has been reported to exhibit anticancer activity and may have potential as a chemotherapeutic agent, suggesting that it could have effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
2-iodo-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYUYGHVCASWTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543282 | |
| Record name | 2-Iodo-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98991-09-4 | |
| Record name | 2-Iodo-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Iodo-3-methoxyaniline in the synthesis of psilocin?
A1: this compound serves as a crucial starting material in the palladium-catalyzed cyclization reaction that forms the core structure of psilocin, a 4-hydroxytryptamine derivative. [] This reaction involves the coupling of this compound with an appropriately substituted silyl acetylene in the presence of a palladium catalyst. The iodine atom in this compound acts as a leaving group, facilitating the cyclization process and ultimately contributing to the formation of the indole ring present in psilocin.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



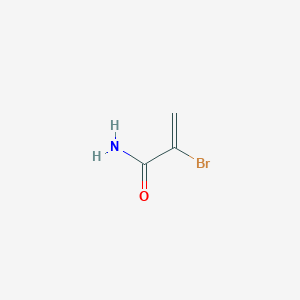



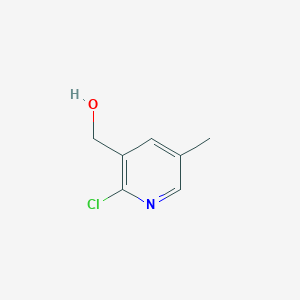

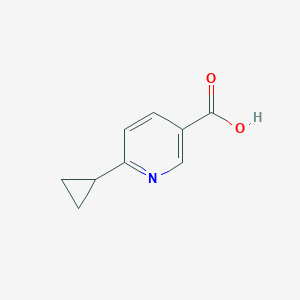

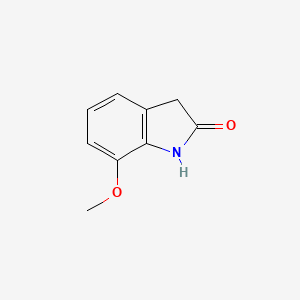
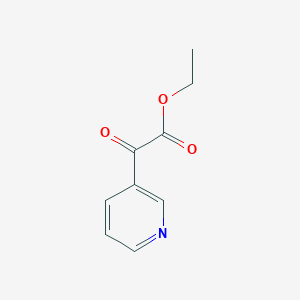
![5,6-dimethoxyBenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1589983.png)
![Methyl 2-[4-(chloromethyl)phenyl]acetate](/img/structure/B1589986.png)
![3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1589987.png)
